molecular formula C10H8N2O2S B11992736 N'-(2-thienylmethylene)-2-furohydrazide

N'-(2-thienylmethylene)-2-furohydrazide

Cat. No.: B11992736
M. Wt: 220.25 g/mol
InChI Key: MRSRGTIMUBUDFE-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-Thienylmethylene)-2-furohydrazide is a Schiff base derivative synthesized via the condensation of 2-furoic acid hydrazide with 2-thiophenecarboxaldehyde. Its structure features a furan ring linked to a hydrazide moiety, which is further conjugated with a thiophene ring through an imine bond. This compound has garnered attention due to the stability imparted by its heterocyclic components (furan and thiophene) under various reaction conditions, particularly in the synthesis of 1,3,4-oxadiazoles, where it achieved a 94% yield . Its applications span organic synthesis, coordination chemistry, and sensor technology, leveraging its electron-rich aromatic systems and metal-chelating properties.

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

N-[(E)-thiophen-2-ylmethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C10H8N2O2S/c13-10(9-4-1-5-14-9)12-11-7-8-3-2-6-15-8/h1-7H,(H,12,13)/b11-7+

InChI Key

MRSRGTIMUBUDFE-YRNVUSSQSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)N/N=C/C2=CC=CS2

Canonical SMILES

C1=COC(=C1)C(=O)NN=CC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FURAN-2-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE typically involves the condensation of furan-2-carboxylic acid hydrazide with thiophene-2-carboxaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

FURAN-2-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

FURAN-2-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of FURAN-2-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Metal-Binding Behavior

The coordination chemistry of hydrazides varies with substituents:

  • This compound likely forms 1:1 or 1:2 metal-ligand complexes, given its single imine and hydrazide donor sites.
  • N,N'-Bis(2-thienylmethylene)-1,2-diaminobenzene forms complexes with Co(II), Fe(III), and Ni(II) in 3:1 to 4:1 stoichiometries, attributed to additional nitrogen donors from the diaminobenzene backbone .
  • 5-Fluoro-N'-[(thiophen-2-yl)methylidene]thiophene-2-carbohydrazide introduces fluorine substituents, which may enhance oxidative stability and alter metal-binding kinetics compared to non-fluorinated analogs .
Table 2: Metal-Binding Properties
Compound Metal Ions Bound Stoichiometry (M:L) Binding Constant (M⁻¹)
N,N'-Bis(2-thienylmethylene)-1,2-diaminobenzene Co(II), Fe(III), Ni(II) 3:1–4:1 10³–10⁸
N'-(1-Pyridin-2-ylmethylene)-2-furohydrazide La(III) 1:1 Not reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.